

# The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide

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## Compound of Interest

Compound Name: DS44960156

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **DS44960156**, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.<sup>[1][2]</sup> Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.<sup>[1][2]</sup> **DS44960156** emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.<sup>[1]</sup>

## Core Compound Profile: DS44960156

**DS44960156** is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. **DS44960156** offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.

| Compound                    | MTHFD2<br>IC50 (μM) | MTHFD1<br>IC50 (μM) | Selectivity<br>(MTHFD1/M<br>THFD2) | Molecular<br>Weight | Ligand<br>Efficiency<br>(LE) |
|-----------------------------|---------------------|---------------------|------------------------------------|---------------------|------------------------------|
| DS44960156<br>(Compound 41) | 1.6                 | >30                 | >18-fold                           | 349                 | 0.31                         |
| HTS Hit<br>(Compound 1)     | 8.3                 | >100                | >12-fold                           | 422                 | 0.24                         |

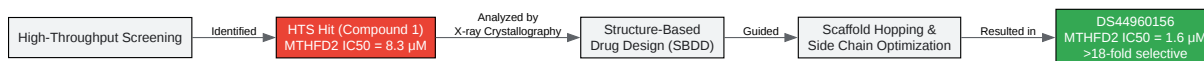
## Structure-Activity Relationship (SAR) Analysis

The development of **DS44960156** from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.

### Key Structural Modifications and Their Impact:

- Tricyclic Coumarin Scaffold:** The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHFD2 active site.
- Carboxylic Acid Variants:** The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.
- Sultam Transformation:** The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.

The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, **DS44960156**.



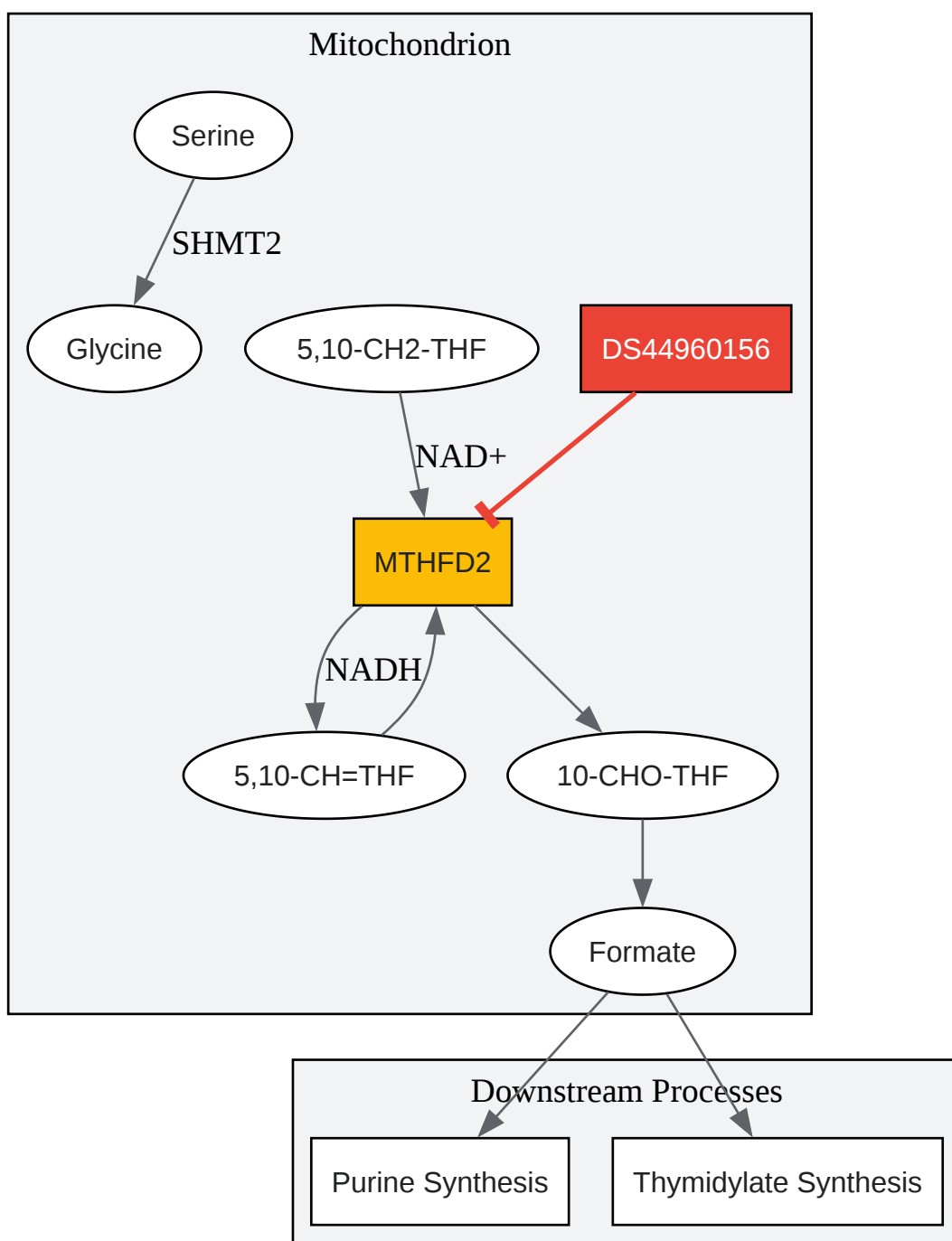
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Figure 1. Development workflow of **DS44960156**.

## Mechanism of Action and Signaling Pathway

**DS44960156** exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD<sup>+</sup>-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH<sub>2</sub>-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, **DS44960156** disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.

The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of **DS44960156**.



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Figure 2. MTHFD2 pathway and **DS44960156** inhibition.

## Experimental Protocols

## Recombinant Human MTHFD2 and MTHFD1 Expression and Purification

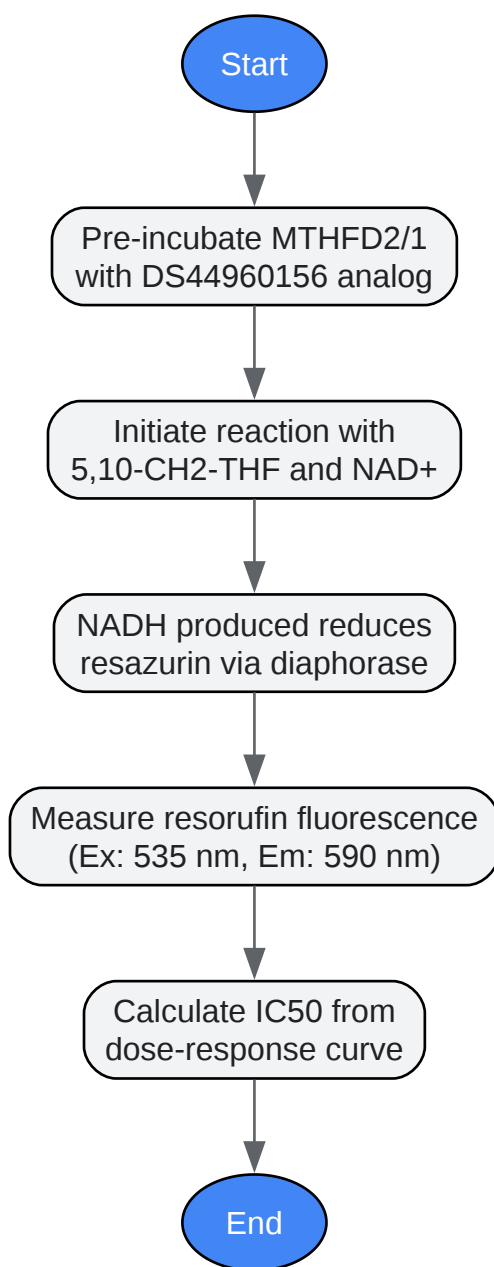
- **Cloning and Expression:** The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.
- **Cell Culture and Induction:** Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.
- **Purification:** The cell pellet was resuspended and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion chromatography.

## MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

- **Reaction Mixture:** The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD<sup>+</sup>, 20  $\mu$ M 5,10-methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80  $\mu$ M resazurin.
- **Procedure:** The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
- **Detection:** The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
- **IC<sub>50</sub> Determination:** The half-maximal inhibitory concentration (IC<sub>50</sub>) values were calculated from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.



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Figure 3. MTHFD2 enzymatic assay workflow.

## Conclusion

**DS44960156** represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid

foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of **DS44960156** while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.

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## References

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Address: 3281 E Guasti Rd

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